1-(3-Methoxyphenyl)urea
Overview
Description
The compound 1-(3-Methoxyphenyl)urea is a derivative of urea with a methoxyphenyl group attached to it. This class of compounds has been the subject of various studies due to their interesting properties and potential applications. For instance, derivatives of this compound have been synthesized and characterized for their nonlinear optical properties, antitumor activities, and enzyme inhibition capabilities.
Synthesis Analysis
The synthesis of urea derivatives typically involves substitution reactions, where nucleophilic and electrophilic substitutions are common methods. For example, the synthesis of 1-(4-methylphenyl)-3-(4-methoxyphenyl)-2-propen-1-one was achieved by a standard method and purified by repeated re-crystallization . Similarly, 1-cyclopentyl-3-(3-hydroxyphenyl)urea was synthesized via two-step substitution and one-step oxidation . These methods are indicative of the versatile approaches that can be taken to synthesize 1-(3-Methoxyphenyl)urea and its derivatives.
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed using various spectroscopic techniques such as FT-IR, NMR, and mass spectrometry. Single-crystal X-ray diffraction is also used to determine the crystal structure, as seen in the studies of 1-cyclopentyl-3-(3-hydroxyphenyl)urea and 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea . Density functional theory (DFT) optimization is another tool used to compare the synthesized structure with theoretical predictions .
Chemical Reactions Analysis
The chemical reactivity of these compounds can be explored through their interactions with various biological targets. For instance, 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea was analyzed for its antitumor activity and was also docked into the CDK4 protein to study its interactions with active site residues . This suggests that 1-(3-Methoxyphenyl)urea derivatives can undergo specific reactions with biological molecules, which could be leveraged for therapeutic purposes.
Physical and Chemical Properties Analysis
The physical properties such as crystal system, space group, and refractive index are characterized using techniques like X-ray diffraction and Brewster's angle method . The chemical properties, including enzyme inhibition and anticancer activities, are assessed through assays like MTT and enzyme inhibition assays . Theoretical calculations, such as DFT, are used to predict properties like molecular electrostatic potentials and frontier molecular orbitals, which are crucial for understanding the reactivity and interactions of these compounds .
Scientific Research Applications
1. Synthesis of Heterocyclic Compounds
- Application Summary: The compound “1-(2-(1H-Pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea” was synthesized using two different methods from (2-aminophenyl)(1H-pyrrol-2-yl)methanone .
- Methods of Application: The one-step synthesis entailed a carbonylation reaction with 1/3 equivalent of triphosgene in the presence of two equivalents of trimethylamine, followed by the addition of 4-methoxyaniline to the in situ generated aryl isocyanate . The two-step synthesis required first the preparation of phenyl (2-(1H-pyrrole-2-carbonyl)phenyl)carbamate and then a substitution reaction by 4-methoxyaniline .
- Results: The first method produced the final product in 72% yield, which was the best yield .
2. Biological Potential of Indole Derivatives
- Application Summary: Indole derivatives, which include compounds similar to “1-(3-Methoxyphenyl)urea”, have been found in many important synthetic drug molecules and have shown various biological applications .
- Methods of Application: The specific methods of application vary depending on the specific biological activity being targeted. For example, indole derivatives have been synthesized and tested for antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Results: The results also vary depending on the specific biological activity being targeted. For example, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
3. Anti-HIV Activity
- Application Summary: Certain derivatives of indole, which include compounds similar to “1-(3-Methoxyphenyl)urea”, have shown significant anti-HIV activity .
- Methods of Application: The specific methods of application vary depending on the specific biological activity being targeted. For example, derivative (4-(3-methoxyphenyl)piperazin-1-yl)(1-(thiophen-2-yl)-9H-pyrido[3,4-b]indol-3-yl)methanone (76) was synthesized and tested for its anti-HIV activity .
- Results: The derivative showed significant anti-HIV activity with a selectivity index (SI) of 483 and IC 50 (0.53 μM) .
4. Synthesis of Benzamide Derivatives
- Application Summary: The team synthesized N-(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]-methyl}-2-methylpropyl-4-(3-hydroxyphenoxy) benzamide by condensing the 4-(3-hydroxyphenoxy) benzoic acid with piperazine .
- Methods of Application: The synthesis entailed using N-ethylcarbodiimide hydrochloride (EDC·HCl) and a catalytic hydroxy benzotriazole (HOBt) .
- Results: The final product was a benzamide derivative .
5. Anti-Inflammatory Activity
- Application Summary: Certain derivatives of indole, which include compounds similar to “1-(3-Methoxyphenyl)urea”, have shown significant anti-inflammatory activity .
- Methods of Application: The specific methods of application vary depending on the specific biological activity being targeted. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as anti-inflammatory agents .
- Results: In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate (1) showed inhibitory activity against inflammation with IC50 = 7.53 μmol/L .
6. Anticancer Activity
- Application Summary: Certain derivatives of indole, which include compounds similar to “1-(3-Methoxyphenyl)urea”, have shown significant anticancer activity .
- Methods of Application: The specific methods of application vary depending on the specific biological activity being targeted. For example, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for anticancer activity .
- Results: Compounds 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide (2), 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide (3), 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-propylthiosemicarbazide (4), and 4-butyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide (5) are potent anticancer agents with IC50 values ranging from 0.4 to 2.1 μg/mL .
Safety And Hazards
Future Directions
While specific future directions for 1-(3-Methoxyphenyl)urea are not explicitly mentioned in the retrieved data, it’s worth noting that indole derivatives, which share some structural features with urea derivatives, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
properties
IUPAC Name |
(3-methoxyphenyl)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-7-4-2-3-6(5-7)10-8(9)11/h2-5H,1H3,(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHPVLQWHRHMEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80160858 | |
Record name | Urea, (m-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80160858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)urea | |
CAS RN |
139-77-5 | |
Record name | N-(3-Methoxyphenyl)urea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139-77-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ureidoanisole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139775 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 139-77-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526659 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Urea, (m-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80160858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-METHOXYPHENYLUREA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-UREIDOANISOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9X6PPO2IH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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